molecular formula C19H13ClFN3O4 B2431273 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-73-5

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2431273
CAS No.: 941973-73-5
M. Wt: 401.78
InChI Key: LZSDONOTMRIUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a chlorophenyl group, a fluoronitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-6-oxopyridine-3-carboxamide
  • 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
  • 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-nitrophenyl)-6-oxopyridine-3-carboxamide

Uniqueness

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-14-3-1-2-12(8-14)10-23-11-13(4-7-18(23)25)19(26)22-15-5-6-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDONOTMRIUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.